N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another study reported the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole starting from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. For instance, the hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one was prepared via condensation of the carboxylic acid with ortho-phenylenediamine and was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of novel adamantane derivatives, including compounds similar to "N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide," has been explored for their potential antimicrobial properties. For instance, El-Emam et al. (2012) reported on the synthesis and antimicrobial activity of N′-Heteroarylidene-1-adamantylcarbohydrazides and their oxadiazoline analogues, highlighting the broad-spectrum antimicrobial potential of these compounds against a variety of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. This research underscores the significance of adamantane derivatives in developing new antimicrobial agents (El-Emam et al., 2012).
Anti-influenza Virus Activity
Adamantane derivatives have also been evaluated for their antiviral activities, particularly against influenza viruses. Göktaş et al. (2012) utilized a microwave-assisted synthesis approach to produce N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives carrying an adamantyl moiety. These compounds demonstrated significant inhibitory effects against influenza A and B viruses, with one derivative showing potent activity as a fusion inhibitor, preventing the conformational change of the influenza virus hemagglutinin at low pH (Göktaş et al., 2012).
Synthesis and Characterization of New Materials
The adamantane structure has been incorporated into the design of new materials, such as polyamides and polyimides, due to its unique properties. Liaw et al. (1999) synthesized new polyamides derived from 1,3-bis[4-(4-aminophenoxy)phenyl]adamantane, demonstrating their good solubility, high glass transition temperatures, and thermal stability. These materials' properties make them suitable for various applications in high-performance polymers and engineering plastics (Liaw et al., 1999).
Novel Synthetic Methodologies
Research into the synthesis of compounds with the adamantane moiety often reveals novel synthetic methodologies. Kim et al. (2014) described a method for synthesizing 1,3-diketones from 3-(4-R-phenyl)propionic acids, showcasing an efficient route to polysubstituted pyrazoles directly from these acids. This work not only expands the chemical toolbox for creating adamantane-containing compounds but also opens new pathways for the synthesis of complex molecules (Kim et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The rapid development in bacterial resistance to many groups of known antibiotics forces the researchers to discover antibacterial drug candidates with previously unknown mechanisms of action .
Mode of Action
It is believed that the compound interacts with its targets in a way that disrupts their normal function, leading to the desired therapeutic effects .
Biochemical Pathways
It is believed that the compound’s interaction with its targets leads to changes in various biochemical pathways, resulting in its therapeutic effects .
Result of Action
It is believed that the compound’s interaction with its targets leads to changes at the molecular and cellular levels, resulting in its therapeutic effects .
Future Directions
The future directions for research on “N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide” and similar compounds could involve further exploration of their potential applications in various fields of research and industry. The development of promising antibacterial agents through the modification of similar structures is one such direction .
Properties
IUPAC Name |
N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c26-21(22-9-14-6-15(10-22)8-16(7-14)11-22)23-20-18-12-28(27)13-19(18)24-25(20)17-4-2-1-3-5-17/h1-5,14-16H,6-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCYHSFUYXCASG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CS(=O)CC5=NN4C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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